3(2H)-Pyridazinone
CAS No.: 504-30-3
Cat. No.: VC21328315
Molecular Formula: C4H4N2O
Molecular Weight: 96.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 504-30-3 |
---|---|
Molecular Formula | C4H4N2O |
Molecular Weight | 96.09 g/mol |
IUPAC Name | 1H-pyridazin-6-one |
Standard InChI | InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) |
Standard InChI Key | AAILEWXSEQLMNI-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NN=C1 |
Canonical SMILES | C1=CC(=O)NN=C1 |
Introduction
Physical and Chemical Properties
3(2H)-Pyridazinone (CAS 504-30-3) possesses distinct physicochemical properties that make it valuable for chemical synthesis and pharmaceutical applications. Understanding these properties is essential for designing effective synthetic routes and developing pharmaceutical formulations.
Table 2.1: Physical and Chemical Properties of 3(2H)-Pyridazinone
Property | Value |
---|---|
Molecular Formula | C4H4N2O |
Molecular Weight | 96.09 g/mol |
CAS Number | 504-30-3 |
Melting Point | 98-104 °C |
Boiling Point | 101°C/1.5mmHg |
Density | 1.478 g/cm³ |
Physical Form | Crystalline Powder |
Color | Light Red to Light Brown |
Solubility | DMSO (Slightly), Methanol (Slightly) |
Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature |
pKa | 11.47±0.20 (Predicted) |
λmax | 290nm (EtOH) |
The structure of 3(2H)-Pyridazinone features a planar configuration that facilitates various interactions with biological targets, including hydrogen bonding and π-π stacking interactions. The presence of two nitrogen atoms in the ring contributes to its basicity and hydrogen-bonding capabilities, while the carbonyl group serves as a hydrogen bond acceptor .
Synthesis Methods
The synthesis of 3(2H)-Pyridazinone and its derivatives employs various strategies, with the choice of method depending on the desired substitution pattern and scale of production. Understanding these synthetic approaches is crucial for developing new derivatives with potential therapeutic applications.
Cyclization of β-Keto Acids with Hydrazine
One of the most common methods for synthesizing 3(2H)-Pyridazinone involves the cyclization of β-keto acids or their derivatives with hydrazine. This approach typically employs alcoholic solvents under reflux conditions.
For example, the synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone involves refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol for approximately 4 hours. After cooling, the precipitate is collected, dried, and crystallized from ethanol, yielding the desired product with a melting point of 182°C and a yield of 58% .
Alternative Synthetic Routes
Several alternative synthetic routes have been developed for preparing 3(2H)-Pyridazinone derivatives with specific substitution patterns.
According to ChemicalBook, 3(2H)-Pyridazinone can be synthesized from (Z)-2,3-dichloro-4-oxo-but-2-enoic acid through a two-stage process . The first stage involves reacting mucochloric acid with tert-butylhydrazine in water and toluene at 23°C for 2.8 hours. The second stage introduces tetrabutylammonium bromide and titanium(IV) oxide in water and toluene at 20°C for 4.6 hours. This method reportedly achieves an 88.9% yield with 96.8% product purity .
Biological Activities
3(2H)-Pyridazinone derivatives exhibit diverse biological activities, establishing them as important scaffolds in medicinal chemistry. Their pharmacological properties have been extensively studied, with particular emphasis on anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.
Anti-inflammatory and Analgesic Activities
Numerous studies have demonstrated that 3(2H)-Pyridazinone derivatives possess significant anti-inflammatory and analgesic properties, making them potential alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.
Emorfazone, a clinically used 3(2H)-Pyridazinone derivative, is a non-steroidal analgesic anti-inflammatory drug employed for treating pain, inflammation, and rheumatoid arthritis . Several studies have shown that various 3(2H)-Pyridazinone derivatives exhibit analgesic and anti-inflammatory activities comparable to or exceeding those of standard NSAIDs.
Research on 2,6-disubstituted-3(2H)-pyridazinone derivatives has revealed compounds with excellent analgesic and anti-inflammatory activities without causing gastric effects in test animals, a common side effect of traditional NSAIDs . For instance, compound 51 (which contains a 4-fluorophenyl piperazine) was found to be more potent than aspirin in the antinociceptive activity test .
Several 3(2H)-Pyridazinone derivatives with morpholino substituents have demonstrated superior analgesic and antipyretic activities compared to established analgesic and anti-inflammatory drugs, including emorfazone, aminopyrine, mepirizole, tiaramide hydrochloride, and phenylbutazone . Among these, 2-methyl-5-morpholino-6-propoxypyridazin-3(2H)-one and 4-methyl-5-morpholino-6-n-propoxy-3(2H)-pyridazinone showed particularly promising results .
Antimicrobial Activities
3(2H)-Pyridazinone derivatives have demonstrated significant antimicrobial activities against various pathogenic microorganisms, presenting potential solutions to the growing challenge of antimicrobial resistance.
Research by Didem Tiryaki and colleagues focused on synthesizing new 2,6-disubstituted-3(2H)-pyridazinone derivatives and evaluating their antibacterial and antifungal activities against pathogenic strains . These compounds showed promising results as potential antifungal agents, particularly against Candida albicans and Candida krusei.
Studies on 6-(4-Chlorobenzoyl)-2-substituted-3-oxo-2,3-dihydropyridazine-4-carboxylic acid ethyl ester derivatives revealed strong inhibitory effects against Gram-positive bacteria, especially Bacillus subtilis, with activities comparable to the reference antibiotic ampicillin .
The antimicrobial activity of these compounds likely relates to their ability to interact with specific targets in microbial cells, potentially affecting cell wall synthesis, protein synthesis, or other essential cellular processes. The exact mechanisms of action may vary depending on the specific substitution patterns of the 3(2H)-Pyridazinone derivatives.
Anticancer Activities
The anticancer potential of 3(2H)-Pyridazinone derivatives has been extensively investigated, with numerous studies reporting significant cytotoxic activities against various cancer cell lines.
A series of novel (p-chlorophenyl)-3(2H)pyridazinone compounds were synthesized and evaluated for their enzyme inhibitory activities related to Alzheimer's disease . While primarily developed for neurodegenerative disorders, these compounds' enzyme inhibition mechanisms may have relevance for cancer therapy, as similar pathways are often involved in both conditions.
Other studies have reported that certain 3(2H)-Pyridazinone derivatives exhibit anticancer activities against leukemia, non-small-cell lung cancer, breast cancer, and colon cancer cell lines . For example, p-methoxydichloropyridazone derivatives have shown good inhibition of tumor growth in mice with the resistant MAC 16 cell line.
A series of new pyridazin-3(2H)-one derivatives were evaluated for cytotoxicity against five human cancer cell lines: HeLa (Cervical), SKBR3 (Breast), HCT116 (Colon), A375 (Skin), and H1299 (Lung) . Several compounds exhibited good to moderate anticancer activity.
Another notable study involved the synthesis of fifteen new 3(2H)-pyridazinone derivatives that were evaluated for their ability to limit the proliferation of HCT116 colon carcinoma cell lines , demonstrating the continued interest in developing these compounds as potential anticancer agents.
Cardiovascular Activities
3(2H)-Pyridazinone derivatives have shown significant cardiovascular activities, including antihypertensive, inotropic, and vasodilator effects, positioning them as promising candidates for treating various cardiovascular disorders.
Several 3(2H)-Pyridazinone derivatives have been found to exhibit antihypertensive activities . For example, 6-(4-Ethylphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated good antihypertensive activity when evaluated using the Tail Cuff method.
Another study examined 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives for antihypertensive activities, with some compounds showing activity comparable to standard drugs like hydralazine and propranolol .
Certain dihydropyridazinones act as effective inhibitors of phosphodiesterase-III (PDE-III), an enzyme involved in regulating cardiac contractility . The compound CI-930 was identified as a particularly selective PDE-III inhibitor with an ED₅₀ of 0.6 μM. This positive inotropic action results from PDE-III inhibition rather than stimulation of β-adrenergic receptors .
Tricyclic pyridazinones with a methyl group in the pyridazinone ring demonstrate significantly higher cardiovascular activities compared to bicyclic dihydro-6-phenyl-pyridazinone derivatives , illustrating how structural modifications can enhance therapeutic efficacy.
Structure-Activity Relationships
Understanding the relationship between the chemical structure of 3(2H)-Pyridazinone derivatives and their biological activities is crucial for rational drug design and the development of more effective therapeutics. Numerous studies have explored how various substitutions on the 3(2H)-Pyridazinone scaffold affect biological activities.
For cardiovascular activities, research has shown that the inclusion of a methyl group in the pyridazinone ring of certain tricyclic derivatives significantly enhances activity . The 7-substituted-4,4a-dihydro-4a-methyl-5H-indeno[1,2-c]pyridazin-3[2H]-ones and 8-substituted-4a-methylbenzo[H]cinnolin-3[2H]-ones demonstrated superior phosphodiesterase-III inhibitory, inotropic, and vasodilator effects compared to their normethyl analogues and bicyclic dihydro-6-phenyl-pyridazinone derivatives .
For analgesic and anti-inflammatory activities, studies have revealed that specific substituents at positions 2, 5, and 6 of the 3(2H)-Pyridazinone scaffold are crucial for optimal activity. For instance, the 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be seven-fold more potent than emorfazone in analgesic and anti-inflammatory response , highlighting the impact of vinyl and amino substituents.
Research on N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives demonstrated significant acetylcholinesterase inhibitory activity, with Ki values ranging from 0.56±0.15 to 4.12±1.42 μM . Compound 5h exhibited the greatest activity compared to tacrine (0.56±0.15 μM), demonstrating how specific substitutions can enhance interaction with therapeutic targets .
Similarly, studies on N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives revealed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values for AChE ranging from 10.2±4.0 to 20.9±7.6 nM and for BChE from 0.70±0.34 to 1.67±1.12 nM . Compound 5e demonstrated the best effect on AChE activity compared to Tacrine, while compound 5b showed the best effect in BChE inhibition .
These structure-activity relationship studies provide valuable insights for designing new 3(2H)-Pyridazinone derivatives with enhanced therapeutic properties and potentially reduced side effects.
Applications in Drug Development
The diverse biological activities of 3(2H)-Pyridazinone derivatives have led to their exploration as potential drug candidates for various therapeutic applications. Some derivatives have already entered clinical use, while others are in various stages of development.
Current Research Directions
Recent research on 3(2H)-Pyridazinone derivatives has focused on developing compounds with enhanced therapeutic properties and reduced side effects. The combination of the 3(2H)-Pyridazinone scaffold with other bioactive moieties, such as triazole, has been explored as a strategy for drug design and discovery .
Molecular docking studies have been conducted to understand the binding interactions of 3(2H)-Pyridazinone derivatives with their biological targets. For instance, studies on N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives examined their interactions with AChE and BChE using in silico approaches . These computational studies provide valuable insights for the rational design of more effective compounds.
Similarly, molecular docking studies on N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives investigated their binding characteristics in the AChE active site . Compounds 5f, 5g, and 5h demonstrated good inhibitory properties in these in silico studies, correlating with their strong in vitro activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume